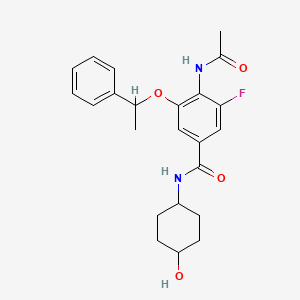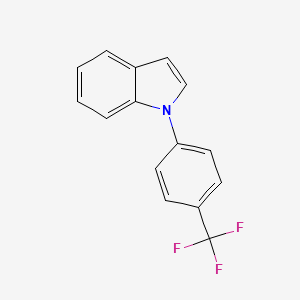
1-(4-Trifluoromethylphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Trifluoromethyl-phenyl)-1H-indole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an indole moiety
Preparation Methods
The synthesis of 1-(4-Trifluoromethyl-phenyl)-1H-indole typically involves the reaction of 4-trifluoromethylphenylhydrazine with indole derivatives. One common method includes the acid-catalyzed condensation of 4-trifluoromethylphenylhydrazine with indole in the presence of a suitable acid catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(4-Trifluoromethyl-phenyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-2,3-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common, where the indole ring can be substituted at the 3-position using reagents like bromine or iodine.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
1-(4-Trifluoromethyl-phenyl)-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological systems, including enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals, benefiting from its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(4-Trifluoromethyl-phenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-(4-Trifluoromethyl-phenyl)-1H-indole can be compared with other trifluoromethyl-substituted compounds, such as:
4-(Trifluoromethyl)phenol: Known for its use in pharmaceuticals and as a reagent in organic synthesis.
1-(4-Trifluoromethyl-phenyl)ethanol: Used as a pharmaceutical intermediate and in the study of enzyme-catalyzed reactions.
The uniqueness of 1-(4-Trifluoromethyl-phenyl)-1H-indole lies in its indole structure, which provides additional sites for chemical modification and enhances its versatility in various applications.
Properties
Molecular Formula |
C15H10F3N |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)12-5-7-13(8-6-12)19-10-9-11-3-1-2-4-14(11)19/h1-10H |
InChI Key |
CHTSOEUJOKAWSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-Bromopropoxy)phenyl]but-3-YN-1-OL](/img/structure/B12518428.png)
![4-[1-benzyl-7-(trifluoromethyl)-1H-indazol-3-yl]phenol](/img/structure/B12518430.png)

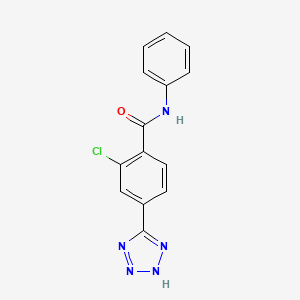
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)
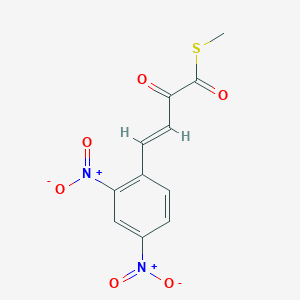
![N-Cyclohexyl-1-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12518449.png)
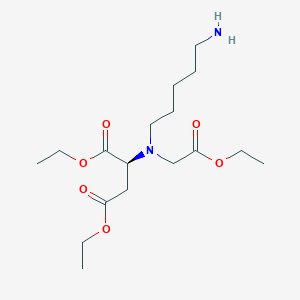
![N-[(4-ethylphenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518478.png)

![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
